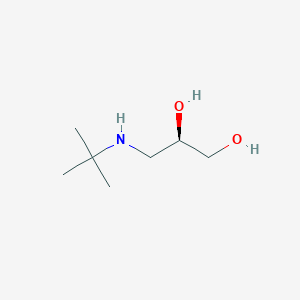![molecular formula C4H10OS2 B1276469 Éthanethiol, 2-[(2-mercaptoéthyl)thio]- CAS No. 98026-19-8](/img/structure/B1276469.png)
Éthanethiol, 2-[(2-mercaptoéthyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(2-mercaptoethyl)thio]- is a useful research compound. Its molecular formula is C4H10OS2 and its molecular weight is 138.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2-[(2-mercaptoethyl)thio]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2-[(2-mercaptoethyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[(2-mercaptoethyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tests pharmaceutiques
Éthanethiol, 2-[(2-mercaptoéthyl)thio]-: est utilisé dans les tests pharmaceutiques comme un standard de référence de haute qualité . Les standards de référence sont essentiels pour garantir l'identité, la qualité, la pureté et la puissance des produits pharmaceutiques.
Synthèse chimique
Ce composé sert de bloc de construction dans la synthèse chimique, en particulier dans la préparation de composés présentant des applications thérapeutiques potentielles. Par exemple, il peut être utilisé dans la synthèse d'analogues d'agents anticancéreux ayant une solubilité accrue dans l'eau et une efficacité antitumorale améliorée .
PEGylation des thérapeutiques
PEGylation: fait référence à la modification de molécules thérapeutiques avec du polyéthylène glycol (PEG) afin d'améliorer leur pharmacocinétique. L'éthanethiol, 2-[(2-mercaptoéthyl)thio]- peut être impliqué dans le processus de PEGylation pour améliorer la solubilité et la stabilité des médicaments .
Formation de PEG-disulfure
En chimie de bioconjugaison, la formation de liaisons PEG-disulfure est significative. Ce composé peut être utilisé pour créer de telles liaisons, qui sont essentielles dans les systèmes d'administration de médicaments pour libérer les médicaments en réponse à l'environnement réducteur à l'intérieur des cellules .
Création de monocouches résistantes aux protéines
Le composé est essentiel pour former des monocouches ultra-minces et résistantes aux protéines. Ces monocouches sont utilisées pour prévenir l'adsorption non spécifique dans diverses applications biomédicales .
Recherche sur l'antimelanome
Il a été utilisé dans le développement d'analogues d'agents antimelanome. Ces analogues visent à fournir de meilleures options de traitement en améliorant les agents thérapeutiques existants en termes de solubilité et d'efficacité .
Réactif de réticulation
En tant que réactif de réticulation, l'éthanethiol, 2-[(2-mercaptoéthyl)thio]- est utilisé pour relier deux molécules différentes, ce qui est une technique courante en science des polymères et des matériaux pour modifier les propriétés des matériaux .
Recherche sur la sécurité et la manipulation
La recherche sur la manipulation et le stockage sûrs des produits chimiques comprend souvent des composés tels que l'éthanethiol, 2-[(2-mercaptoéthyl)thio]-. Il est important de comprendre les propriétés du composé pour garantir des pratiques de laboratoire sûres .
Propriétés
IUPAC Name |
2-(2-sulfanylethylsulfanyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS2/c5-1-3-7-4-2-6/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEAFSPWXRCITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCS)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413643 |
Source


|
| Record name | Ethanol, 2-[(2-mercaptoethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-19-8 |
Source


|
| Record name | Ethanol, 2-[(2-mercaptoethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)
![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)




